molecular formula C13H13ClN2O3 B11841627 Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate

Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate

Cat. No.: B11841627
M. Wt: 280.70 g/mol
InChI Key: RXQNKWQFZDJCLE-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate is a chemical compound that belongs to the class of picolinates This compound is characterized by the presence of a furan ring, a chloro substituent, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-3-methylpicolinic acid and furan-2-carbaldehyde.

    Formation of Intermediate: The furan-2-carbaldehyde is reacted with an amine to form the furan-2-ylmethylamine intermediate.

    Coupling Reaction: The intermediate is then coupled with 6-chloro-3-methylpicolinic acid under appropriate conditions to form the desired product.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to form amines.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, amines, and various substituted picolinates.

Scientific Research Applications

Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate exerts its effects involves its interaction with specific molecular targets. The furan ring and chloro substituent may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is believed that the compound can interfere with certain biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-(prop-1-en-1-yl)picolinate: This compound has a similar structure but with a prop-1-en-1-yl group instead of a methyl group.

    Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-ethylpicolinate: This compound has an ethyl group instead of a methyl group.

Uniqueness

Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring and chloro substituent make it particularly interesting for research in various fields.

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

methyl 6-chloro-4-(furan-2-ylmethylamino)-3-methylpyridine-2-carboxylate

InChI

InChI=1S/C13H13ClN2O3/c1-8-10(15-7-9-4-3-5-19-9)6-11(14)16-12(8)13(17)18-2/h3-6H,7H2,1-2H3,(H,15,16)

InChI Key

RXQNKWQFZDJCLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1NCC2=CC=CO2)Cl)C(=O)OC

Origin of Product

United States

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